
The Discovery and Development of IHVR-19029:
A Broad-Spectrum Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction
IHVR-19029 is a novel N-alkylated analog of deoxynojirimycin (DNJ) that has demonstrated

significant potential as a broad-spectrum antiviral agent.[1][2] As an inhibitor of the host

endoplasmic reticulum (ER) α-glucosidases I and II, IHVR-19029 disrupts the proper folding of

viral glycoproteins, a critical step in the life cycle of many enveloped viruses.[1][3] This

mechanism of action offers a host-targeted approach to antiviral therapy, which may provide a

higher barrier to the development of viral resistance.[4] Preclinical studies have shown its

efficacy against a range of hemorrhagic fever viruses, including Ebola, Marburg, Dengue,

Yellow Fever, and Zika viruses.[1][2] This technical guide provides a comprehensive overview

of the discovery, mechanism of action, preclinical development, and experimental protocols

related to IHVR-19029.

Discovery and Rationale
The development of IHVR-19029 stems from the exploration of iminosugars, such as DNJ, as

host-targeted antiviral agents. These compounds mimic the transition state of the natural

glucose substrate of ER α-glucosidases, leading to their competitive inhibition. This inhibition

prevents the initial glucose trimming steps of N-linked glycans on newly synthesized viral

envelope proteins, leading to misfolded glycoproteins and the retention of non-infectious viral

particles within the ER.
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Mechanism of Action: Targeting Host Glycoprotein
Processing
The antiviral activity of IHVR-19029 is rooted in its ability to inhibit ER α-glucosidases I and II.

These enzymes are crucial for the proper folding and quality control of glycoproteins within the

host cell's endoplasmic reticulum.
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Mechanism of action of IHVR-19029.

By inhibiting these glucosidases, IHVR-19029 prevents the trimming of terminal glucose

residues from N-linked glycans on viral envelope glycoproteins. This disruption of the normal

processing pathway leads to:

Misfolding of viral glycoproteins: The calnexin/calreticulin quality control cycle is impaired,

resulting in the accumulation of misfolded viral proteins.

Retention in the ER: The host cell's quality control machinery retains the misfolded

glycoproteins in the ER, preventing their transport to the Golgi apparatus for further

maturation.
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Reduced virion budding and infectivity: The lack of properly folded glycoproteins on the cell

surface inhibits the assembly and budding of new, infectious viral particles.

Preclinical Development and Efficacy
IHVR-19029 has demonstrated broad-spectrum antiviral activity in both in vitro and in vivo

models.

In Vitro Antiviral Activity
The antiviral potency of IHVR-19029 has been evaluated against several hemorrhagic fever

viruses.

Virus Cell Line Assay EC50 (µM) Reference

Ebola Virus

(EBOV)
HeLa

Immunofluoresce

nce
16.9 [1]

Dengue Virus

(DENV)
HEK293 qRT-PCR

Not explicitly

stated
[1]

Yellow Fever

Virus (YFV)
HEK293 qRT-PCR

IC50 is 12.5x

higher than for

DENV

[5]

Zika Virus (ZIKV) HEK293 qRT-PCR

IC50 is 17.6x

higher than for

DENV

[5]

In Vivo Efficacy in a Mouse Model of Ebola Virus
Infection
The efficacy of IHVR-19029 has been assessed in a lethal mouse model of Ebola virus

infection.
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Treatment
Group

Dosage
Administration
Route

Survival Rate
(%)

Reference

Placebo - - 0 [1]

IHVR-19029
50 mg/kg, twice

daily
Intraperitoneal ~10% [1]

IHVR-19029
75 mg/kg, twice

daily
Intraperitoneal ~20% [1]

T-705

(Favipiravir)

0.325 mg/kg,

once daily
Oral 0 [1]

T-705

(Favipiravir)

1.6 mg/kg, once

daily
Oral ~10% [1]

IHVR-19029 (50

mg/kg) + T-705

(0.325 mg/kg)

As above As above ~45% [1]

IHVR-19029 (75

mg/kg) + T-705

(0.325 mg/kg)

As above As above ~55% [1]

IHVR-19029 (50

mg/kg) + T-705

(1.6 mg/kg)

As above As above ~80% [1]

IHVR-19029 (75

mg/kg) + T-705

(1.6 mg/kg)

As above As above ~90% [1]

These results demonstrate that while IHVR-19029 monotherapy provides partial protection,

combination therapy with the viral polymerase inhibitor favipiravir (T-705) results in a

synergistic increase in survival rates in the Ebola virus-infected mouse model.[1]

Pharmacokinetics and Prodrug Development
A significant challenge in the preclinical development of IHVR-19029 has been its low oral

bioavailability and dose-limiting gastrointestinal side effects when administered orally.[1] To
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address these limitations, ester prodrugs of IHVR-19029 have been developed. These

prodrugs are designed to be stable in the gastrointestinal tract, inactive against gut

glucosidases, and are converted to the active parent compound, IHVR-19029, upon

absorption.[3] In vivo pharmacokinetic studies in mice demonstrated that a tetrabutyrate

prodrug significantly improved the overall exposure to IHVR-19029 following both oral and

intravenous administration.[4]

IHVR-19029 Prodrug GI Tract Oral Administration Systemic Circulation Absorption Target Tissues Active IHVR-19029 Enzymatic Cleavage

Click to download full resolution via product page

Prodrug strategy for IHVR-19029.

Experimental Protocols
Chemical Synthesis of N-alkylated Deoxynojirimycin
Analogs
The synthesis of N-alkylated deoxynojirimycin derivatives like IHVR-19029 generally involves

the reductive amination of deoxynojirimycin with a suitable aldehyde or ketone.

General Protocol:

Protection of Hydroxyl Groups (Optional): Depending on the complexity of the alkylating

agent, the hydroxyl groups of DNJ may be protected using standard protecting groups such

as benzyl or silyl ethers.

Reductive Amination:

Dissolve deoxynojirimycin (or its protected form) in a suitable solvent (e.g., methanol,

ethanol).

Add the desired aldehyde or ketone corresponding to the N-alkyl side chain.

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium

triacetoxyborohydride (NaBH(OAc)3), to the reaction mixture.
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Stir the reaction at room temperature until completion, monitored by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Deprotection (if applicable): If protecting groups were used, remove them using appropriate

deprotection conditions (e.g., hydrogenolysis for benzyl groups, fluoride source for silyl

groups).

Purification: Purify the final N-alkylated DNJ analog using column chromatography or other

suitable purification techniques.

In Vitro Antiviral Assay: Quantitative RT-PCR (qRT-PCR)
This protocol is used to quantify the inhibition of viral RNA replication in cell culture.

Materials:

96-well cell culture plates

HEK293 cells (or other susceptible cell line)

Virus stock (e.g., DENV, YFV, ZIKV)

IHVR-19029

Cell culture medium (e.g., DMEM with 10% FBS)

RNA extraction kit (e.g., NucleoSpin 96 RNA kit)

One-step qRT-PCR kit (e.g., SuperScript III Platinum SYBR Green One-Step qRT-PCR Kit)

Virus-specific primers

Primers for a housekeeping gene (e.g., β-actin)

qRT-PCR instrument

Procedure:
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Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 4x10^4 cells per well and

incubate overnight.

Compound Treatment: Prepare serial dilutions of IHVR-19029 in cell culture medium.

Remove the old medium from the cells and add the medium containing the compound.

Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 for 1

hour.

Incubation: After the 1-hour infection, remove the virus inoculum, wash the cells with PBS,

and add fresh medium containing the respective concentrations of IHVR-19029. Incubate for

48 hours.

RNA Extraction: Extract total cellular RNA using a commercial RNA extraction kit according

to the manufacturer's instructions.

qRT-PCR: Perform one-step qRT-PCR using the extracted RNA, virus-specific primers, and

primers for the housekeeping gene.

Data Analysis: Calculate the relative viral RNA levels normalized to the housekeeping gene.

Determine the EC50 value of IHVR-19029 by plotting the percentage of inhibition against the

compound concentration.

In Vitro Antiviral Assay: Immunofluorescence
This assay visualizes and quantifies the number of infected cells.

Materials:

384-well imaging plates

HeLa cells (or other susceptible cell line)

Ebola virus stock

IHVR-19029

Primary antibody against a viral protein (e.g., anti-GP monoclonal antibody)
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Fluorescently labeled secondary antibody (e.g., DyLight 488 anti-mouse-IgG)

Nuclear stain (e.g., DAPI or Draq5)

Fixation and permeabilization buffers

High-content imaging system

Procedure:

Cell Seeding: Seed HeLa cells in a 384-well plate at a density of 2,000 cells per well and

incubate for 20-24 hours.

Compound Treatment: Treat the cells with various concentrations of IHVR-19029 for 24

hours prior to infection.

Virus Infection: Infect the cells with Ebola virus at an MOI of 1.5 for 48 hours.

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4%

paraformaldehyde) and permeabilize them with a detergent-based buffer (e.g., 0.1% Triton

X-100 in PBS).

Immunostaining:

Incubate the cells with the primary antibody against the viral glycoprotein.

Wash the cells and then incubate with the fluorescently labeled secondary antibody.

Stain the nuclei with a nuclear stain.

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the

number of infected cells (positive for viral antigen staining) relative to the total number of

cells (nuclear stain). Calculate the percentage of inhibition for each compound concentration

and determine the EC50 value.

In Vivo Efficacy Study: Ebola Virus Mouse Model
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This protocol outlines the procedure for evaluating the in vivo efficacy of IHVR-19029 in a lethal

mouse model.

Materials:

BALB/c mice

Mouse-adapted Ebola virus

IHVR-19029

Favipiravir (T-705)

Vehicle for drug formulation (e.g., PBS for IHVR-19029, 0.4% carboxymethylcellulose for T-

705)

Appropriate personal protective equipment and biosafety level 4 (BSL-4) containment

facilities

Procedure:

Animal Acclimation: Acclimate BALB/c mice to the BSL-4 facility for an appropriate period.

Virus Challenge: Infect the mice with a lethal dose of mouse-adapted Ebola virus via

intraperitoneal injection.

Treatment Administration:

Randomly assign the infected mice to different treatment groups (e.g., placebo, IHVR-
19029 alone, T-705 alone, combination therapy).

Administer IHVR-19029 via intraperitoneal injection (e.g., 50 or 75 mg/kg, twice daily).

Administer T-705 orally (e.g., 0.325 or 1.6 mg/kg, once daily).

Begin treatment immediately after infection and continue for a specified duration (e.g., 10

days).
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Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur,

lethargy) and survival for a defined period (e.g., 21 days).

Data Analysis: Plot Kaplan-Meier survival curves and compare the survival rates between

the different treatment groups using statistical methods such as the log-rank (Mantel-Cox)

test.
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In vivo efficacy study workflow.

Conclusion and Future Directions
IHVR-19029 is a promising broad-spectrum antiviral candidate that targets a host cellular

function, offering a potential solution to the emergence of drug-resistant viruses. While

challenges related to its pharmacokinetic properties have been identified, the development of

prodrug strategies has shown a viable path to overcoming these limitations. The synergistic

effect observed with other antiviral agents, such as favipiravir, highlights the potential for

combination therapies to significantly improve treatment outcomes for severe viral infections.

Further research is warranted to optimize the delivery and efficacy of IHVR-19029 and to

evaluate its potential against a wider range of emerging and re-emerging viral pathogens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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